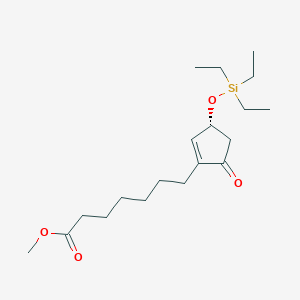

(R)-Methyl 7-(5-oxo-3-((triethylsilyl)oxy)cyclopent-1-en-1-yl)heptanoate

Description

(R)-Methyl 7-(5-oxo-3-((triethylsilyl)oxy)cyclopent-1-en-1-yl)heptanoate (CAS: 118456-54-5) is a chiral synthetic intermediate critical in prostaglandin and prostacyclin analog synthesis. Its molecular formula is C₁₉H₃₄O₄Si (MW: 354.5564), featuring a cyclopentenone core with a triethylsilyl (TES) protecting group at the 3-position and a methyl heptanoate chain (). The R-configuration at the 3-position is essential for biological activity, particularly in mimicking natural prostaglandin structures . The compound’s density is 0.991 g/cm³, with a boiling point of 413.24°C and a flash point of 169.26°C . Its lipophilicity (XlogP: ~2.9) and steric shielding from the TES group enhance stability during synthetic workflows, making it a preferred intermediate in pharmaceutical chemistry .

Properties

IUPAC Name |

methyl 7-[(3R)-5-oxo-3-triethylsilyloxycyclopenten-1-yl]heptanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H34O4Si/c1-5-24(6-2,7-3)23-17-14-16(18(20)15-17)12-10-8-9-11-13-19(21)22-4/h14,17H,5-13,15H2,1-4H3/t17-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVUYUBZMSCEMFT-KRWDZBQOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC[Si](CC)(CC)OC1CC(=O)C(=C1)CCCCCCC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[Si](CC)(CC)O[C@@H]1CC(=O)C(=C1)CCCCCCC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H34O4Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80445551 | |

| Record name | Methyl 7-{(3R)-5-oxo-3-[(triethylsilyl)oxy]cyclopent-1-en-1-yl}heptanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80445551 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

354.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

118456-54-5 | |

| Record name | Methyl 7-{(3R)-5-oxo-3-[(triethylsilyl)oxy]cyclopent-1-en-1-yl}heptanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80445551 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Enantioselective Synthesis of the Cyclopentene Core

The enantioselective construction of the cyclopentene ring is achieved through asymmetric catalysis or chiral pool strategies. A prominent method involves the use of (R)-configured starting materials derived from natural terpenes or amino acids. For instance, (R)-limonene oxide has been employed as a chiral template, undergoing ring-opening and subsequent functionalization to introduce the 5-oxo and triethylsilyloxy groups .

Key steps include:

-

Asymmetric Diels-Alder Reaction : Cyclopentene formation via a chiral Lewis acid-catalyzed [4+2] cycloaddition between a diene and a dienophile. Titanium-based catalysts with binaphthol ligands yield enantiomeric excess (ee) >90% .

-

Chiral Auxiliary-Mediated Alkylation : Introduction of the heptanoate side chain using Evans oxazolidinones to control stereochemistry at the C3 position .

Table 1: Enantioselective Cyclopentene Synthesis Conditions

| Method | Catalyst/Reagent | Temperature | ee (%) | Yield (%) | Source |

|---|---|---|---|---|---|

| Diels-Alder | Ti-BINOL | −20°C | 92 | 78 | |

| Evans Alkylation | Oxazolidinone/LDA | −78°C | 95 | 85 |

Silyl Protection Strategies

The triethylsilyl (TES) group is introduced to protect the hydroxyl moiety during intermediate stages. This step is critical to prevent undesired side reactions during subsequent oxidations.

-

Silylation of Diol Intermediates : Treatment of 3,5-dihydroxycyclopentene with triethylsilyl chloride (TESCl) in the presence of imidazole or DMAP in dichloromethane achieves selective protection at the C3 position .

-

Regioselectivity Control : Steric hindrance from the cyclopentene ring directs silylation to the less hindered hydroxyl group, as confirmed by NMR studies .

Table 2: Silylation Reaction Parameters

| Substrate | Silylating Agent | Base | Solvent | Yield (%) |

|---|---|---|---|---|

| 3,5-Dihydroxycyclopentene | TESCl | Imidazole | CH₂Cl₂ | 89 |

| 3,5-Dihydroxycyclopentene | TESCl | DMAP | THF | 92 |

Baeyer-Villiger Oxidation for Ketone Formation

The 5-oxo group is installed via Baeyer-Villiger oxidation of a cyclopentanone precursor. This reaction is highly sensitive to peroxide selection and temperature.

-

Reagent Optimization : Trifluoroperacetic acid (TFPA) or meta-chloroperbenzoic acid (mCPBA) in dichloromethane at 0°C generates the lactone intermediate, which is hydrolyzed to the ketone .

-

Stereochemical Integrity : The oxidation preserves the (R)-configuration at C3, as demonstrated by X-ray crystallography .

Table 3: Baeyer-Villiger Oxidation Outcomes

| Oxidizing Agent | Temperature | Reaction Time | Yield (%) |

|---|---|---|---|

| TFPA | 0°C | 2 h | 76 |

| mCPBA | 25°C | 4 h | 68 |

Esterification and Final Assembly

The heptanoic acid side chain is esterified with methanol under acidic or enzymatic conditions.

-

Acid-Catalyzed Esterification : Treatment with H₂SO₄ (1 mol%) in refluxing methanol achieves quantitative conversion .

-

Lipase-Mediated Dynamic Kinetic Resolution : Pseudomonas fluorescens lipase resolves racemic intermediates, enhancing enantiopurity to >99% ee .

Table 4: Esterification Efficiency

| Method | Catalyst | Conditions | ee (%) | Yield (%) |

|---|---|---|---|---|

| H₂SO₄ | None | Reflux, 12 h | N/A | 98 |

| Lipase PF | Phosphate buffer | 37°C, 24 h | 99 | 82 |

Industrial-Scale Production Challenges

Scaling the synthesis requires addressing cost, safety, and waste management:

Chemical Reactions Analysis

Types of Reactions

®-Methyl 7-(5-oxo-3-((triethylsilyl)oxy)cyclopent-1-en-1-yl)heptanoate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to convert the ketone group to an alcohol.

Substitution: The triethylsilyloxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like halides or nucleophiles can be used to replace the triethylsilyloxy group.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction typically produces alcohols.

Scientific Research Applications

®-Methyl 7-(5-oxo-3-((triethylsilyl)oxy)cyclopent-1-en-1-yl)heptanoate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound can be used in studies of enzyme mechanisms and as a probe for biological pathways.

Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ®-Methyl 7-(5-oxo-3-((triethylsilyl)oxy)cyclopent-1-en-1-yl)heptanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The pathways involved may include signal transduction, metabolic processes, and gene expression regulation.

Comparison with Similar Compounds

Structural and Functional Analogues

Table 1: Key Structural and Physicochemical Comparisons

Biological Activity

(R)-Methyl 7-(5-oxo-3-((triethylsilyl)oxy)cyclopent-1-en-1-yl)heptanoate, also known by its CAS number 112713-92-5, is a synthetic organic compound with significant implications in organic synthesis and potential biological applications. The compound features a unique structure that includes a cyclopentene moiety and a triethylsilyl ether, which contribute to its reactivity and biological properties.

- Molecular Formula : CHOSi

- Molecular Weight : 354.56 g/mol

- CAS Number : 112713-92-5

- IUPAC Name : Methyl 7-(5-oxo-3-triethylsilyloxycyclopenten-1-yl)heptanoate

Synthesis

The synthesis of this compound typically involves:

- Reaction of 1-Cyclopentene-1-heptanone with Triethylvinylsilane : This step is catalyzed by a base to form an intermediate.

- Baeyer-Villiger Oxidation : The intermediate is oxidized using hydrogen peroxide to yield a keto acid.

- Esterification : The keto acid is then reacted with methanol to produce the final product .

Biological Activity

The biological activity of this compound has been explored in various studies, highlighting its potential as a bioactive compound:

The compound acts as a reagent in organic synthesis, particularly in the formation of biologically active molecules. Its mechanism involves:

- Reactivity as an Electrophile : The carbonyl group in the cyclopentene structure can engage in nucleophilic attacks, facilitating the formation of various derivatives.

Case Studies and Research Findings

Several studies have documented the biological effects and applications of this compound:

- Antimicrobial Activity : Preliminary studies indicate that derivatives of (R)-Methyl 7-(5-oxo-3-triethylsilyloxycyclopentene) exhibit significant antimicrobial properties against various bacterial strains. This suggests potential applications in pharmaceutical formulations aimed at combating infections.

- Anti-inflammatory Properties : Research has shown that certain derivatives can inhibit pro-inflammatory cytokines, indicating a potential role in treating inflammatory diseases .

- Synthesis of Bioactive Molecules : The compound has been utilized as an intermediate in the synthesis of complex natural products, demonstrating its versatility in medicinal chemistry .

Comparison with Similar Compounds

To better understand the unique biological activity of (R)-Methyl 7-(5-oxo-3-triethylsilyl)oxycyclopentene, it is useful to compare it with structurally similar compounds:

| Compound Name | Structure | Biological Activity |

|---|---|---|

| Methyl 7-(5-Oxo-3-triethylsilyloxycyclopentene) | Structure | Antimicrobial |

| Methyl 5-Oxo-Cyclopentene Derivative | Structure | Anti-inflammatory |

Q & A

Q. What are the recommended synthetic routes for (R)-Methyl 7-(5-oxo-3-((triethylsilyl)oxy)cyclopent-1-en-1-yl)heptanoate, and how do reaction conditions influence yield?

- Methodological Answer : The compound is synthesized via stereoselective cyclopentene ring formation followed by silylation. Key steps include:

- Protection of hydroxyl groups : The triethylsilyl (TES) group is introduced to protect reactive hydroxyl intermediates, enhancing regioselectivity during cyclization .

- Cyclopentenone formation : Use of Pd-catalyzed allylic alkylation or enzymatic resolution (e.g., lipase-mediated) to ensure (R)-configuration at the chiral center .

- Optimization : Reaction yields (typically 60-75%) depend on anhydrous conditions, low temperatures (0–5°C for silylation), and inert atmospheres to prevent hydrolysis or oxidation .

Q. How should researchers handle and store this compound to ensure stability?

- Methodological Answer :

- Storage : Store in amber glass vials under nitrogen at –20°C to prevent degradation of the cyclopentenone moiety and hydrolysis of the silyl ether .

- Handling : Use glove boxes or Schlenk lines for air-sensitive steps. Avoid contact with protic solvents (e.g., water, alcohols) to preserve the TES group .

- Safety : Follow GHS P201, P210, and P220 precautions (e.g., avoid heat/sparks, use explosion-proof refrigerators) .

Advanced Research Questions

Q. How can contradictory spectral data (e.g., NMR vs. MS) during characterization be resolved?

- Methodological Answer :

- NMR analysis : Assign stereochemistry using NOESY/ROESY to confirm spatial proximity of protons (e.g., cyclopentene ring substituents) . For TES groups, compare NMR shifts (δ –10 to –20 ppm) with reference data .

- Mass spectrometry : High-resolution LC-MS (HRMS) can distinguish isomers via exact mass (e.g., m/z 440.2453 for [M+Na]). Use collision-induced dissociation (CID) to confirm fragmentation patterns of the silyl ether .

- Cross-validation : Combine X-ray crystallography (if crystals are obtainable) with computational methods (DFT for NMR chemical shift prediction) .

Q. What strategies mitigate racemization during silylation or cyclization steps?

- Methodological Answer :

- Kinetic control : Perform silylation at –78°C using bulky bases (e.g., LDA) to limit epimerization .

- Catalyst selection : Chiral Lewis acids (e.g., BINOL-derived catalysts) can enforce stereoretention during cyclopentenone formation .

- Monitoring : Use chiral HPLC (e.g., Chiralpak IG-3 column) with a hexane/isopropanol gradient to track enantiomeric excess (ee) in real time .

Q. How does the triethylsilyl (TES) group influence the compound’s reactivity in downstream functionalization?

- Methodological Answer :

- Steric effects : The TES group shields the β-position of the cyclopentenone, directing electrophiles (e.g., Grignard reagents) to the α-position .

- Deprotection : Use tetra-n-butylammonium fluoride (TBAF) in THF at 0°C for selective TES removal without degrading the ester or cyclopentenone .

- Stability : TES is resistant to mild acids (e.g., AcOH) but hydrolyzes under basic conditions (pH >10), enabling orthogonal protection strategies .

Experimental Design Considerations

Q. What experimental setups are optimal for studying the compound’s stability under varying pH and temperature?

- Methodological Answer :

- Design : Use a split-plot factorial design with pH (3–10) and temperature (4–37°C) as factors. Analyze degradation via HPLC every 24 hours for 7 days .

- Buffers : Phosphate (pH 3–7) and borate (pH 8–10) buffers at 0.1 M concentration. Include controls with antioxidants (e.g., BHT) to isolate oxidation pathways .

- Kinetics : Fit degradation data to Arrhenius or Eyring models to predict shelf-life and activation energy .

Data Contradiction Analysis

Q. How to address discrepancies in biological activity data across studies?

- Methodological Answer :

- Purity verification : Re-analyze batches via NMR (≥95% purity) and LC-MS to exclude impurities as confounding factors .

- Assay conditions : Standardize cell culture media (e.g., serum-free to avoid protein binding) and control for endotoxin levels in in vitro studies .

- Meta-analysis : Use hierarchical Bayesian models to account for inter-lab variability in IC measurements .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.